Bhimanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

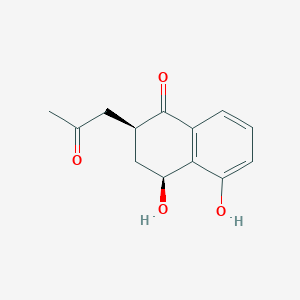

Bhimanone is a novel quinone antibiotic isolated from a terrestrial Streptomycete.

Preparation Methods

Bhimanone is typically isolated from the ethyl acetate extract of a terrestrial Streptomycete isolate. The isolation process involves several steps, including extraction, purification, and structural elucidation. The compound is obtained through a series of chromatographic techniques, such as flash column chromatography, preparative thin-layer chromatography (PTLC), high-performance liquid chromatography (HPLC), and size exclusion chromatography on Sephadex LH-20 .

Chemical Reactions Analysis

Bhimanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Scientific Research Applications

Antimicrobial Properties

Bhimanone has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it exhibits potent antibacterial effects, particularly against Gram-positive bacteria.

Case Study: Antibacterial Efficacy

A study published in Nature highlighted the isolation of new bhimamycins, including this compound, from Streptomyces sp. AK 671. These compounds were tested against a range of bacterial strains, showing strong inhibition of growth, particularly in Staphylococcus aureus and Streptococcus pneumoniae .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | High |

| Streptococcus pneumoniae | 1.0 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | Low |

Anticancer Applications

This compound has also been investigated for its potential anticancer properties. Its mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Anticancer Activity

In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. A significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

Agricultural Applications

This compound's antifungal properties extend its utility to agriculture, where it can be used to combat plant pathogens.

Case Study: Fungal Inhibition

Research has indicated that this compound effectively inhibits the growth of several plant pathogens such as Fusarium spp., which are known to cause significant crop losses. Field trials demonstrated that application of this compound resulted in a notable decrease in disease incidence in crops like tomatoes and potatoes .

| Pathogen | Disease | Reduction in Disease Incidence (%) |

|---|---|---|

| Fusarium oxysporum | Fusarium wilt | 70% |

| Botrytis cinerea | Gray mold | 65% |

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve various biochemical pathways. For instance, its antimicrobial action is believed to be linked to disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Mechanism of Action

The mechanism of action of Bhimanone involves its interaction with molecular targets and pathways in bacterial cells. This compound exerts its effects by inhibiting the activity of key enzymes involved in bacterial cell wall synthesis and DNA replication. This leads to the disruption of bacterial cell growth and division, ultimately resulting in cell death. The specific molecular targets and pathways involved in this compound’s mechanism of action are still under investigation .

Comparison with Similar Compounds

Bhimanone is unique compared to other similar compounds due to its distinct tetralone structure and biological activity. Similar compounds include Bhimamycin A-E, which are also quinone antibiotics isolated from the same Streptomycete strain. Bhimamycin A-E have similar antibacterial activity but differ in their chemical structures and specific biological effects. Other related compounds include chrysophanol, aloesaponarin II, and 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid, which are known microbial products with varying degrees of antibacterial and cytotoxic activity .

Properties

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

(2S,4S)-4,5-dihydroxy-2-(2-oxopropyl)-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C13H14O4/c1-7(14)5-8-6-11(16)12-9(13(8)17)3-2-4-10(12)15/h2-4,8,11,15-16H,5-6H2,1H3/t8-,11+/m1/s1 |

InChI Key |

YGZHVOWQEXZCOB-KCJUWKMLSA-N |

Isomeric SMILES |

CC(=O)C[C@@H]1C[C@@H](C2=C(C1=O)C=CC=C2O)O |

Canonical SMILES |

CC(=O)CC1CC(C2=C(C1=O)C=CC=C2O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.